L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)
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Overview
Description
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI): is a chemical compound with the molecular formula C3H7NO6S.K and a molecular weight of 224.26 g/mol . It is also known by its IUPAC name, O-sulfo-L-serine, potassium salt . This compound is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) typically involves the esterification of L-serine with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally include:
Esterification: L-serine is reacted with sulfuric acid under controlled temperature and pH conditions to form the hydrogen sulfate ester.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Esterification: Large-scale esterification of L-serine with sulfuric acid.
Neutralization and Purification: The ester is neutralized with potassium hydroxide, followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate ester group to a hydroxyl group.
Substitution: The sulfate ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted serine derivatives depending on the reagents used.
Scientific Research Applications
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Protein Synthesis: Plays a role in the synthesis of proteins and peptides.
Metabolic Studies: Used in studies related to amino acid metabolism.
Medicine:
Neurological Research: Investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Drug Development: Used in the development of drugs targeting specific metabolic pathways.
Industry:
Biotechnology: Employed in the production of biotechnological products.
Pharmaceuticals: Used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) involves its interaction with various molecular targets and pathways:
Activation of Glycine Receptors: The compound activates glycine receptors, which play a role in neurotransmitter synthesis and neuroprotection.
Upregulation of PPAR-γ: It upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in anti-inflammatory effects.
Sphingolipid Formation: Involved in the formation of sphingolipids, which are essential for neural differentiation and survival.
Comparison with Similar Compounds
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) can be compared with other similar compounds, such as:
L-Serine: The parent amino acid, which is involved in protein synthesis and various metabolic pathways.
D-Serine: An isomer of L-serine, which has different biological roles and is not approved for supplemental use.
L-Serine O-phosphate: Another derivative of L-serine, which plays a role in phospholipid biosynthesis.
Uniqueness:
Specific Ester Group: The presence of the hydrogen sulfate ester group makes L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) unique in its chemical reactivity and applications.
Potassium Salt Form: The monopotassium salt form enhances its solubility and stability compared to other derivatives.
Properties
Molecular Formula |
C3H7KNO6S |
---|---|
Molecular Weight |
224.26 g/mol |
InChI |
InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
InChI Key |
SEBAOEYOCOTLNZ-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O.[K] |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O.[K] |
Origin of Product |
United States |
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